molecular formula C10H12N4 B13088828 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13088828
M. Wt: 188.23 g/mol
InChI Key: UYHGZIOIQYVXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxaldehyde with pyridine-4-methylamine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with pyrazole structures exhibit significant anticancer properties. The incorporation of a pyridine moiety enhances the biological activity of pyrazole derivatives. In vitro studies have demonstrated that 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cells by affecting cell cycle regulation and promoting oxidative stress .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the pyridine ring is believed to enhance the interaction with microbial targets, leading to increased efficacy . Case studies have reported successful applications in treating infections caused by resistant strains of bacteria.

Agricultural Science

Pesticide Development
In agricultural applications, this compound has been explored as a potential pesticide. The compound's structure allows it to act as a growth regulator or insecticide, targeting specific pathways in pests while minimizing harm to beneficial organisms. Research has highlighted its effectiveness against common agricultural pests, leading to reduced crop loss and improved yield .

Herbicide Potential
Additionally, the compound's ability to inhibit certain enzymes involved in plant growth suggests its potential as a herbicide. Studies have indicated that derivatives with similar structures can disrupt metabolic processes in weeds, providing an avenue for developing selective herbicides that target unwanted vegetation without affecting crops .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer systems can lead to materials with improved performance characteristics .

Nanotechnology Applications
The compound's unique properties also make it suitable for applications in nanotechnology. It can be used as a precursor in the synthesis of nanoparticles or nanocomposites with tailored functionalities for use in electronics or biomedicine .

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA-binding proteins, affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure with two pyridine rings.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.

Uniqueness

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both a pyrazole and a pyridine ring, which can confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine (CAS Number: 1286168-03-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • Melting Point : 123–125 °C
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

Inhibition of Carbonic Anhydrase Isozymes

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant inhibitory effects on carbonic anhydrase (CA) isozymes, which are implicated in various diseases such as glaucoma and epilepsy. For instance, modifications in the pyrazole structure can enhance or reduce the inhibitory potency against specific CA isozymes. The presence of electron-withdrawing groups has been shown to increase inhibitory activity, with some compounds achieving IC50 values as low as 0.24±0.08μM0.24\pm 0.08\,\mu M against hCAII .

Biological Activity Profiles

Activity TypeTarget Organism/EnzymeIC50 ValueReference
Carbonic Anhydrase InhibitionhCAII0.24±0.08μM0.24\pm 0.08\,\mu M
Antibacterial ActivityStaphylococcus aureus0.00390.025mg/mL0.0039-0.025\,mg/mL
Antifungal ActivityVarious fungiNot specified

Study on Antimicrobial Properties

A comprehensive study explored the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with significant efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.00390.0039 to 0.025mg/mL0.025\,mg/mL, indicating strong potential for development as an antibacterial agent .

Evaluation of Antifungal Activity

In another investigation, the antifungal activity of this compound was assessed alongside other monomeric alkaloids. The results indicated that while some derivatives showed promising antifungal effects, further optimization of the chemical structure was necessary to enhance efficacy against specific fungal strains .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-1-(pyridin-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

UYHGZIOIQYVXCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.